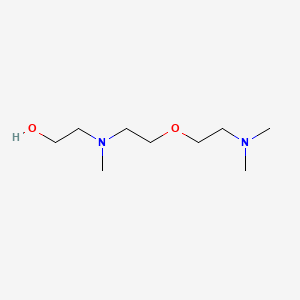
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as FPC, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential to act as an analgesic and anti-inflammatory agent. This compound is a derivative of pyrrolidine and is synthesized through a series of chemical reactions.
Mecanismo De Acción
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is believed to act as an analgesic and anti-inflammatory agent by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Efectos Bioquímicos Y Fisiológicos
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to reduce pain and inflammation in animal models of acute and chronic pain. (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has also been shown to reduce the release of pro-inflammatory cytokines in response to inflammation. In addition, (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is its potential to act as an analgesic and anti-inflammatory agent without inducing significant side effects. This makes it a promising candidate for further research and development. However, one limitation of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is its relatively low potency compared to other analgesic and anti-inflammatory agents.
Direcciones Futuras
There are several future directions for research on (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid. One area of research is the development of more potent analogs of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid that can act as more effective analgesic and anti-inflammatory agents. Another area of research is the investigation of the potential use of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid in the treatment of neuropathic pain and cancer pain. Finally, further studies are needed to investigate the safety and efficacy of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid in humans.
Aplicaciones Científicas De Investigación
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal studies, (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to reduce pain and inflammation without inducing significant side effects. (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use in the treatment of neuropathic pain and cancer pain.
Propiedades
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTADGCUSGBFIQ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376075 | |
| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1049975-91-8 | |
| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)


